(R)-γ-Valerolactone: A Comprehensive Technical Guide on its Structure, Properties, and Applications
(R)-γ-Valerolactone: A Comprehensive Technical Guide on its Structure, Properties, and Applications
Abstract: (R)-γ-Valerolactone ((R)-GVL), a chiral lactone derived from biomass, is emerging as a pivotal platform molecule in sustainable chemistry. Its unique combination of desirable physicochemical properties, low toxicity, and inherent chirality makes it a versatile building block for the synthesis of bioactive compounds and a high-performance, green solvent. This guide provides an in-depth analysis of the molecular structure, stereochemistry, and chemical properties of (R)-GVL. We explore its spectroscopic signature, chemical reactivity, and state-of-the-art asymmetric synthesis protocols. Furthermore, this document elucidates its critical applications for researchers, scientists, and drug development professionals, grounding all claims in authoritative references.
Molecular Structure and Stereochemistry
(R)-γ-Valerolactone is a five-membered cyclic ester, systematically known as (5R)-5-methyloxolan-2-one[1]. Its structure is characterized by a tetrahydrofuran ring containing a ketone group at the 2-position and a methyl group at the 5-position.
Chemical Identity
The fundamental identity of GVL is established by its chemical formula, C₅H₈O₂, and a molecular weight of approximately 100.12 g/mol [2][3]. The chirality of the molecule arises from the stereocenter at the C5 carbon, which is bonded to the methyl group and the ring oxygen. The "(R)" designation specifies the absolute configuration at this chiral center.
-
IUPAC Name: (5R)-5-methyloxolan-2-one[1]
-
CAS Number: 58917-25-2 (for R-enantiomer); 108-29-2 (for racemate)[1][2][4]
-
ChEBI ID: CHEBI:48569 (for racemate)[2]
-
SMILES: C[C@H]1CCC(=O)O1[1]
Stereochemical Significance
The presence of a single, well-defined stereocenter makes (R)-GVL a valuable chiral building block in asymmetric synthesis.[5][6] Chiral lactones are prevalent structural motifs in numerous natural products and bioactive molecules.[5] The ability to introduce this specific stereochemistry is crucial in drug development, where enantiomeric purity can dictate pharmacological activity and safety. The use of the homochiral form, rather than the common racemic mixture, can enhance performance in enantioselective synthesis and chiral separation techniques.[7]
Caption: Molecular structure and key features of (R)-γ-Valerolactone.
Physicochemical Properties
The utility of (R)-GVL as both a solvent and a chemical intermediate is dictated by its distinct physical properties. It exists as a clear, colorless liquid with a mild, slightly sweet odor.[3] Its high boiling point and full miscibility with water are particularly noteworthy properties for a green solvent.
Table 1: Physicochemical Properties of γ-Valerolactone
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₅H₈O₂ | [3][8] |
| Molar Mass | 100.12 g/mol | [3][9] |
| Appearance | Clear, colorless liquid | [3][10] |
| Melting Point | -31 °C (-24 °F) | [3][9][11] |
| Boiling Point | 207-208 °C (405-406 °F) | [2][9][10] |
| Density | ~1.05-1.06 g/cm³ at 20-25 °C | [3][10] |
| Flash Point | ~96 °C (205 °F) (Closed Cup) | [3] |
| Water Solubility | Miscible | [3][10] |
| logP (o/w) | -0.27 | [2] |
| Refractive Index (n₂₀/D) | 1.432 - 1.438 |[3][8][10] |
The high boiling point and thermal stability make GVL suitable for reactions requiring elevated temperatures. Its miscibility with water and a wide range of organic solvents underscores its versatility as a reaction medium.[3][10] This favorable solubility profile is due to the molecule's polarity, stemming from the ester group, combined with its non-polar hydrocarbon backbone.
Spectroscopic Characterization
Definitive identification and purity assessment of (R)-GVL rely on a combination of spectroscopic techniques. Each method provides unique structural information that, when combined, confirms the molecule's identity.
Table 2: Key Spectroscopic Data for γ-Valerolactone
| Technique | Key Features and Assignments | Source(s) |
|---|---|---|
| ¹H NMR (CDCl₃) | δ ~4.6 ppm (m, 1H, -CH-O-), δ ~2.5 ppm (m, 2H, -CH₂-C=O), δ ~1.8-2.4 ppm (m, 2H, -CH₂-), δ ~1.4 ppm (d, 3H, -CH₃) | [2][12] |
| ¹³C NMR (CDCl₃) | δ ~177 ppm (C=O), δ ~77 ppm (-CH-O-), δ ~29 ppm (-CH₂-), δ ~29 ppm (-CH₂-C=O), δ ~21 ppm (-CH₃) | [13] |
| IR Spectroscopy | Strong absorption at ~1770-1790 cm⁻¹ (C=O stretch of a five-membered lactone) | [14] |
| Mass Spec. (EI) | Molecular Ion (M⁺) at m/z = 100. Key fragments at m/z = 85, 56, 43, 41. |[15][16] |
The ¹H NMR spectrum is characteristic, with the downfield multiplet around 4.6 ppm corresponding to the proton on the chiral carbon adjacent to the ring oxygen. The distinctive high-wavenumber carbonyl stretch in the IR spectrum is a hallmark of the strained five-membered lactone ring.
Chemical Reactivity and Stability
(R)-GVL's reactivity is dominated by the ester functional group within the lactone ring. It is generally stable under neutral conditions but is susceptible to reactions involving strong acids, bases, and reducing agents.[14]
Ring-Opening Reactions
The ester linkage in GVL can be cleaved through hydrolysis.
-
Acid-Catalyzed Hydrolysis: In the presence of aqueous acids, GVL exists in equilibrium with its ring-opened form, 4-hydroxypentanoic acid.[17]
-
Base-Mediated Hydrolysis: Strong bases, such as sodium hydroxide, will irreversibly open the lactone ring to form the corresponding carboxylate salt. This reactivity is a critical consideration when GVL is used as a solvent for base-mediated reactions, such as in solid-phase peptide synthesis where piperidine can cause ring-opening.[18]
Reduction and Hydroconversion
The carbonyl group of GVL can be reduced. Catalytic hydrogenation, often over cobalt or ruthenium catalysts, can convert GVL into valuable downstream chemicals.
-
Hydrogenation to 1,4-Pentanediol: The initial reaction step is the hydrogenation of the lactone to the key intermediate 1,4-pentanediol (1,4-PD).[19]
-
Conversion to 2-Methyltetrahydrofuran (2-MTHF): Further dehydration of 1,4-PD can yield 2-MTHF, another valuable green solvent and fuel additive.[19]
Caption: Key reaction pathways for (R)-γ-Valerolactone.
Asymmetric Synthesis
The production of enantiomerically pure (R)-GVL is paramount for its application as a chiral synthon. The most sustainable and atom-economical route starts from levulinic acid (LA), a platform chemical readily derived from lignocellulosic biomass.[5][20] The key transformation is the asymmetric hydrogenation of the ketone in LA, followed by spontaneous lactonization.
Ruthenium-Catalyzed Asymmetric Hydrogenation
Significant progress has been made using chiral ruthenium-phosphine complexes to catalyze the direct asymmetric reduction of LA to GVL.[21][22][23] Catalysts modified with chiral ligands like BINAP or SEGPHOS have shown high chemoselectivity and good enantioselectivity.[21][23]
Example Experimental Protocol: Asymmetric Hydrogenation of Levulinic Acid
The following protocol is representative of modern methods for synthesizing optically active GVL, based on the work by Mika, et al.[21][22][23]
Objective: To synthesize (S)-γ-Valerolactone via direct asymmetric hydrogenation of levulinic acid. (Note: The referenced literature focuses on (S)-GVL synthesis; the principles are identical for the (R)-enantiomer using the corresponding (R)-ligand.)
Materials:
-
Levulinic acid (LA)
-
(S)-{[RuCl(SEGPHOS)]₂(μ-Cl)₃}⁻[NH₂(CH₃)₂]⁺ catalyst precursor
-
Methanol (co-solvent)
-
High-pressure autoclave reactor equipped with magnetic stirring and temperature control
-
Hydrogen gas (high purity)
Procedure:
-
Reactor Charging: In a glass liner, charge the levulinic acid and the ruthenium catalyst precursor. Add methanol as a co-solvent. The substrate-to-catalyst ratio is a critical parameter to optimize.
-
Assembly: Place the sealed glass liner inside the high-pressure autoclave.
-
Purging: Seal the reactor and purge several times with nitrogen gas, followed by several purges with hydrogen gas to ensure an inert atmosphere.
-
Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 60 bar).
-
Reaction: Begin stirring (e.g., 500 rpm) and heat the reactor to the target temperature (e.g., 140 °C).
-
Monitoring: Maintain the reaction under these conditions for the specified time (e.g., 12-20 hours). The reaction progress can be monitored by taking aliquots (if the system allows) and analyzing them by GC.
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Work-up and Purification: Open the reactor, remove the product mixture, and filter to remove the catalyst. The solvent can be removed under reduced pressure. The resulting crude GVL can be purified by fractional distillation.
-
Characterization: Confirm the product's identity and determine the enantiomeric excess (ee) using chiral gas chromatography (chiral GC).
Caption: Workflow for the asymmetric synthesis of (R)-GVL.
Applications in Research and Development
The favorable properties of (R)-GVL have established it as a molecule of significant interest across various scientific disciplines.
Premier Green Solvent
GVL is a leading bio-based solvent, offering a sustainable alternative to traditional reprotoxic dipolar aprotic solvents like DMF and NMP.[18] Its applications include:
-
Solid-Phase Peptide Synthesis: GVL has been successfully used as a solvent in all steps of peptide synthesis.[18]
-
Polymer Science: It can be used to prepare dope solutions for fabricating polymeric membranes for applications like nanofiltration.[9][24]
-
Printed Electronics: GVL is a non-toxic green solvent for the fabrication of highly stable printed perovskite solar cells.
Chiral Building Block
As an enantiopure molecule, (R)-GVL is a versatile starting material for the synthesis of more complex chiral molecules, including pharmaceuticals and natural products.[5][25]
Precursor to Biofuels and Chemicals
GVL is a central intermediate in biorefineries.[17] It can be readily converted into:
-
Fuel Additives: GVL itself can be blended with gasoline.[9]
-
Hydrocarbon Fuels: It can be catalytically converted into liquid alkenes (e.g., butene), which are direct drop-in replacements for gasoline components.[9]
-
Polymers: It serves as a key ingredient in the manufacture of eco-friendly and biodegradable polymers.[3]
Conclusion
(R)-γ-Valerolactone stands out as a superior, bio-derived platform chemical with immense potential. Its well-defined structure and stereochemistry, combined with its excellent performance as a green solvent and its role as a chiral building block, position it at the forefront of sustainable chemistry. The continued development of efficient asymmetric synthesis routes from biomass will further solidify its importance in academic research and industrial applications, paving the way for greener and more efficient chemical processes.
References
-
PubChem. Gamma-Valerolactone | C5H8O2 | CID 7921. [Link]
-
Consolidated Chemical. Gamma Valerolactone (GVL) - Premium Bio-Based Solvent. [Link]
-
LookChem. gamma-Valerolactone. [Link]
-
LookChem. Cas 108-29-2,gamma-Valerolactone. [Link]
-
Wikipedia. γ-Valerolactone. [Link]
-
Solubility of Things. γ-Valerolactone. [Link]
-
MDPI. Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential. [Link]
-
National Center for Biotechnology Information. Scope and Limitations of γ-Valerolactone (GVL) as a Green Solvent to be Used with Base for Fmoc Removal in Solid Phase Peptide Synthesis. [Link]
-
The Good Scents Company. (R)-gamma-valerolactone. [Link]
-
Royal Society of Chemistry. Direct asymmetric reduction of levulinic acid to gamma-valerolactone: synthesis of a chiral platform molecule. [Link]
-
ResearchGate. Direct asymmetric reduction of levulinic acid to γ-valerolactone: synthesis of a chiral platform molecule. [Link]
-
Green Chemistry (RSC Publishing). Direct asymmetric reduction of levulinic acid to gamma-valerolactone: synthesis of a chiral platform molecule. [Link]
-
National Center for Biotechnology Information. γ-Valerolactone as Bio-Based Solvent for Nanofiltration Membrane Preparation. [Link]
-
PubChem. (R)-gamma-valerolactone | C5H8O2 | CID 642783. [Link]
-
Royal Society of Chemistry. Atom-economical synthesis of γ-valerolactone with self-supplied hydrogen from methanol. [Link]
-
MDPI. Reaction Pathways of Gamma-Valerolactone Hydroconversion over Co/SiO2 Catalyst. [Link]
-
RSC Publishing. Production of γ-valerolactone from biomass-derived compounds using formic acid as a hydrogen source over supported metal catalysts in water solvent. [Link]
-
ResearchGate. γ-Valerolactone and Other Relevant Lactones. [Link]
-
ACS Publications. Synthesis of γ-Valerolactone by Hydrogenation of Biomass-derived Levulinic Acid over Ru/C Catalyst. [Link]
-
Green Catalytic Process for γ-Valerolactone Production from Levulinic Acid and Formic Acid. [Link]
-
The Good Scents Company. gamma-valerolactone. [Link]
-
ResearchGate. Recent advances in the production of γ-valerolactone from biomass-derived feedstocks via heterogeneous catalytic transfer hydrogenation. [Link]
-
PubMed. A general approach to chiral building blocks via direct amino acid-catalyzed cascade three-component reductive alkylations: formal total synthesis of HIV-1 protease inhibitors, antibiotic agglomerins, brefeldin A, and (R)-gamma-hexanolide. [Link]
-
OUCI. γ-Valerolactone—an excellent solvent and a promising building block. [Link]
-
SpectraBase. gamma-Valerolactone - Optional[MS (GC)] - Spectrum. [Link]
-
SpectraBase. gamma-Valerolactone - Optional[13C NMR] - Chemical Shifts. [Link]
-
ACS Publications. Advances in Sustainable γ-Valerolactone (GVL) Production via Catalytic Transfer Hydrogenation of Levulinic Acid and Its Esters. [Link]
-
NIST WebBook. 2(3H)-Furanone, dihydro-5-methyl-. [Link]
-
PubMed. Chiral recognition of liquid phase dimers from gamma-valerolactone racemic mixture. [Link]
Sources
- 1. (R)-gamma-valerolactone | C5H8O2 | CID 642783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gamma-Valerolactone | C5H8O2 | CID 7921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. consolidated-chemical.com [consolidated-chemical.com]
- 4. (R)-gamma-valerolactone, 58917-25-2 [thegoodscentscompany.com]
- 5. mdpi.com [mdpi.com]
- 6. A general approach to chiral building blocks via direct amino acid-catalyzed cascade three-component reductive alkylations: formal total synthesis of HIV-1 protease inhibitors, antibiotic agglomerins, brefeldin A, and (R)-gamma-hexanolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral recognition of liquid phase dimers from gamma-valerolactone racemic mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gamma-Valerolactone|lookchem [lookchem.com]
- 9. γ-Valerolactone - Wikipedia [en.wikipedia.org]
- 10. Cas 108-29-2,gamma-Valerolactone | lookchem [lookchem.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. γ-Valerolactone(108-29-2) 1H NMR spectrum [chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. γ-Valerolactone | 108-29-2 [chemicalbook.com]
- 15. spectrabase.com [spectrabase.com]
- 16. 2(3H)-Furanone, dihydro-5-methyl- [webbook.nist.gov]
- 17. researchgate.net [researchgate.net]
- 18. Scope and Limitations of γ-Valerolactone (GVL) as a Green Solvent to be Used with Base for Fmoc Removal in Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Direct asymmetric reduction of levulinic acid to gamma-valerolactone: synthesis of a chiral platform molecule - Green Chemistry (RSC Publishing) DOI:10.1039/C5GC01099C [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. Direct asymmetric reduction of levulinic acid to gamma-valerolactone: synthesis of a chiral platform molecule - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. γ-Valerolactone as Bio-Based Solvent for Nanofiltration Membrane Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. γ-Valerolactone—an excellent solvent and a promising building block [ouci.dntb.gov.ua]
